molecular formula C23H21NO3S B281687 N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide

N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide

Cat. No.: B281687
M. Wt: 391.5 g/mol
InChI Key: CRSCZSGFZRTBOU-UHFFFAOYSA-N
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Description

N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dibenzofuran moiety fused with a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides and amines under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-naphthalenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the dibenzofuran and naphthalene sulfonamide moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C23H21NO3S/c1-15-6-10-22-20(12-15)21-14-18(8-11-23(21)27-22)24-28(25,26)19-9-7-16-4-2-3-5-17(16)13-19/h2-5,7-9,11,13-15,24H,6,10,12H2,1H3

InChI Key

CRSCZSGFZRTBOU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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